4-Chloro-5,6-difluoronicotinaldehyde
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Overview
Description
4-Chloro-5,6-difluoronicotinaldehyde is an organic compound with the molecular formula C6H2ClF2CHO It is a derivative of nicotinaldehyde, where the hydrogen atoms at positions 4, 5, and 6 on the pyridine ring are substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,6-difluoronicotinaldehyde typically involves multi-step organic reactions. One common method is the halogenation of nicotinaldehyde derivatives. The process can be summarized as follows:
Halogenation: Nicotinaldehyde is subjected to halogenation using reagents such as chlorine and fluorine sources under controlled conditions. This step introduces the chlorine and fluorine atoms at the desired positions on the pyridine ring.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5,6-difluoronicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
Oxidation: 4-Chloro-5,6-difluoronicotinic acid.
Reduction: 4-Chloro-5,6-difluoronicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-5,6-difluoronicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-5,6-difluoronicotinaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloronicotinaldehyde
- 5,6-Difluoronicotinaldehyde
- 4-Bromo-5,6-difluoronicotinaldehyde
Uniqueness
4-Chloro-5,6-difluoronicotinaldehyde is unique due to the specific combination of chlorine and fluorine substitutions on the pyridine ring. This unique substitution pattern imparts distinct chemical properties, such as reactivity and stability, which can be advantageous in various applications.
Biological Activity
4-Chloro-5,6-difluoronicotinaldehyde is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound features a pyridine ring with two fluorine atoms and a chlorine atom substituted at specific positions. The molecular formula is C7H4ClF2N, and its molecular weight is approximately 179.56 g/mol.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The compound has been studied for its potential effects on:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could modulate receptor activities, influencing signaling pathways.
Research Findings
Research has demonstrated several biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has been effective against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections.
- Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer activity. In vitro assays have revealed that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells.
- Anti-inflammatory Effects : Research has highlighted the compound's ability to reduce inflammation markers in cellular models, indicating its potential use in inflammatory diseases.
Case Studies
Several case studies have explored the biological effects of this compound:
- Case Study 1 : A study investigating the compound's antimicrobial properties found that it inhibited the growth of E. coli at concentrations as low as 50 µg/mL. This suggests its potential as a lead compound for developing new antibiotics.
- Case Study 2 : In a cancer research setting, this compound was tested on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability and an increase in apoptotic markers when treated with the compound at concentrations ranging from 10 to 100 µM.
Data Summary Table
Biological Activity | Target Organism/Cell Line | Concentration (µg/mL or µM) | Effect Observed |
---|---|---|---|
Antimicrobial | E. coli | 50 | Growth inhibition |
Antimicrobial | S. aureus | 75 | Growth inhibition |
Anticancer | MCF-7 (breast cancer) | 10 - 100 | Reduced cell viability |
Anti-inflammatory | Inflammatory cytokines | Variable | Decrease in cytokine levels |
Properties
IUPAC Name |
4-chloro-5,6-difluoropyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO/c7-4-3(2-11)1-10-6(9)5(4)8/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLALUHNUHLBPMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)F)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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